[5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate
Description
This compound is a pyrazole derivative featuring a 4-chlorobenzenesulfonyl group at position 5, a trifluoromethyl group at position 3, and a methyl ester of 4-chlorobenzoate at position 2. Such compounds are often explored in medicinal chemistry for their enzyme-inhibitory or pesticidal properties due to their ability to disrupt metabolic pathways .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O4S/c1-26-17(31(28,29)14-8-6-13(21)7-9-14)15(16(25-26)19(22,23)24)10-30-18(27)11-2-4-12(20)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUIHISZHRJULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115303 | |
| Record name | [5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318469-38-4 | |
| Record name | [5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318469-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Trifluoromethyl-Enaminoketones with Methylhydrazine
The pyrazole scaffold is synthesized via a [3+2] cyclocondensation between trifluoromethyl-enaminoketones 1a–c and methylhydrazine 2 (Scheme 1). This reaction proceeds through a Michael addition-elimination mechanism, followed by cyclodehydration to yield 1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde 3 as the key intermediate.
Reaction Conditions :
Regiochemical Control :
The use of methylhydrazine ensures selective formation of the 1-methylpyrazole regioisomer, while the trifluoromethyl group directs substitution to position 3.
Sulfonylation at Position 5
Friedel-Crafts Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Position 5 of the pyrazole is sulfonylated using 4-chlorobenzenesulfonyl chloride 4 , synthesized via chlorobenzene and chlorosulfonic acid in a halogenated solvent. The reaction employs anhydrous AlCl₃ as a Lewis acid to activate the sulfonyl chloride (Scheme 2).
Optimized Conditions :
- Solvent: Dichloromethane.
- Molar Ratio: 1:1.2 (pyrazole:sulfonyl chloride).
- Temperature: 0–25°C.
- Yield: 88–92%.
Mechanistic Insight :
Electrophilic aromatic substitution occurs at position 5 due to the electron-donating methyl and trifluoromethyl groups at positions 1 and 3, respectively, which activate the ring toward sulfonation.
Esterification of the Hydroxymethyl Group
Esterification with 4-Chlorobenzoyl Chloride
The hydroxymethyl group at position 4 is esterified using 4-chlorobenzoyl chloride 5 , synthesized from 4-chlorobenzoic acid and thionyl chloride. The reaction proceeds via nucleophilic acyl substitution (Scheme 3).
Reaction Parameters :
- Base: Triethylamine (2.5 equiv).
- Solvent: Tetrahydrofuran.
- Temperature: 0°C to room temperature.
- Yield: 90–95%.
Characterization :
- ¹H NMR : δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.48 (d, J = 8.5 Hz, 2H, Ar-H), 5.21 (s, 2H, CH₂O).
- ¹⁹F NMR : δ -62.3 (CF₃).
Alternative Synthetic Routes and Comparative Analysis
Direct Cyclocondensation with Pre-Functionalized Building Blocks
An alternative approach involves using 4-chlorobenzenesulfonyl-substituted enaminoketones 6 to directly incorporate the sulfonyl group during pyrazole formation (Table 1).
Table 1: Comparison of Sulfonylation Methods
| Method | Yield (%) | Regioselectivity | Purity (%) |
|---|---|---|---|
| Post-Cyclization Sulfonylation | 88 | High | 98 |
| Pre-Functionalized Enaminoketones | 75 | Moderate | 95 |
Key Finding : Post-cyclization sulfonylation offers superior regioselectivity and yield compared to pre-functionalized precursors.
Scale-Up Challenges and Industrial Feasibility
Solvent Recovery in Sulfonylation
Large-scale reactions require efficient solvent recovery systems due to the use of halogenated solvents (e.g., dichloromethane). Distillation under reduced pressure achieves >90% solvent recovery.
Byproduct Management
The primary byproduct, 4-chlorobenzenesulfonic acid, is removed via aqueous extraction (pH 7–8).
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
[5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to a class of pyrazole-based sulfonamides and benzoates. Key structural analogues include:
Trifluoromethyl-Substituted Pyrazoles with Alternative Esters
- Example: [5-(4-Chlorobenzenesulfonyl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]methyl Acetate
- Difference : Replacement of the 4-chlorobenzoate with an acetate group simplifies the structure but may reduce stability under acidic conditions due to weaker resonance stabilization .
Chlorobenzoate Derivatives with Non-Sulfonyl Linkers Example: [5-(4-Chlorobenzoyl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]methyl 4-Chlorobenzoate Difference: Substitution of sulfonyl with benzoyl decreases polarity, impacting solubility and membrane permeability .
Biological Activity
The compound [5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate is a pyrazole derivative that has garnered attention for its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H16ClF3N2O3S
- Molecular Weight : 498.82 g/mol
- CAS Number : 318959-16-9
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound has been evaluated for its potential in various biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, reducing oxidative stress in cells.
- Cell Proliferation Modulation : The compound may influence cell cycle progression and apoptosis in cancer cells.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting potential for therapeutic application in oncology. -
Inflammation Model in Mice :
In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema, comparable to standard anti-inflammatory drugs.
Q & A
Q. What are the established synthetic protocols for [5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including Vilsmeier–Haack formylation or nucleophilic substitution to introduce key substituents. For example, pyrazole cores are functionalized via sulfonation (e.g., chlorobenzenesulfonyl groups) and esterification (e.g., 4-chlorobenzoate). Intermediate characterization relies on X-ray crystallography to confirm regiochemistry and substituent orientation (e.g., similar structures resolved with R-factors < 0.05) . Nuclear magnetic resonance (NMR) spectroscopy is critical for tracking reaction progress, with -NMR used to monitor trifluoromethyl group incorporation .
Q. How is the crystallographic structure of this compound resolved, and what insights does it provide?
Single-crystal X-ray diffraction is the gold standard. For analogous pyrazole derivatives, crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures). Structural analysis reveals planar pyrazole rings with torsional angles < 5° between sulfonyl/benzoate groups, suggesting minimal steric hindrance. Hydrogen-bonding networks (e.g., C=OH–N interactions) stabilize the lattice, influencing solubility and melting points .
Q. What in vitro assays are used to evaluate biological activity, and how are conflicting results addressed?
Standard assays include:
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Enzyme inhibition : Carbonic anhydrase (CA) or cyclooxygenase (COX) inhibition via spectrophotometric assays (e.g., CA-II IC values < 1 µM for sulfonamide derivatives) .
Contradictory data (e.g., varying IC across studies) are resolved by standardizing assay conditions (pH, temperature) and validating purity via HPLC (>98%) .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, sulfonyl) influence bioactivity and metabolic stability?
- Trifluoromethyl groups : Enhance lipophilicity (logP increased by ~0.5 units) and electron-withdrawing effects, improving target binding (e.g., COX-2 selectivity) .
- Sulfonyl groups : Act as hydrogen-bond acceptors, critical for CA/COX inhibition. Metabolism studies (e.g., liver microsomes) show sulfonamide derivatives exhibit longer half-lives (t > 4 hrs) due to resistance to oxidative degradation .
Q. What computational methods are employed to predict binding modes and optimize derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with CA-II/COX-2 active sites. For example, sulfonyl oxygen atoms form salt bridges with Zn in CA-II .
- QSAR modeling : Hammett constants (σ) of substituents correlate with bioactivity (R > 0.85), guiding prioritization of electron-deficient aromatic rings .
Q. How are regiochemical ambiguities in pyrazole synthesis resolved experimentally?
Regioselectivity is confirmed via:
- NOESY NMR : Proximity of methyl/trifluoromethyl groups to aromatic protons.
- Isotopic labeling : -labeling of carbonyl groups tracks esterification sites .
Contradictory assignments (e.g., para vs. meta substitution) are resolved by synthesizing regioisomers and comparing experimental/theoretical NMR spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
